
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzaldehyde core substituted with bis(4-(9H-carbazol-9-yl)phenyl)amino groups, making it a valuable material in organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of 4-(9H-carbazol-9-yl)phenylamine: This intermediate is synthesized by reacting carbazole with 4-bromonitrobenzene under palladium-catalyzed conditions.
Coupling Reaction: The intermediate is then coupled with 4-formylbenzoic acid using a Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzoic acid.
Reduction: Formation of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde has numerous applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonic Devices: Employed in the development of photonic devices due to its excellent charge transport properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
作用機序
The mechanism of action of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde involves its ability to transport charge efficiently. The compound’s structure allows for effective hole injection and transport, making it suitable for use in electronic devices. The molecular targets include the anode and the emitting layer in OLEDs, where it facilitates the movement of positive charges (holes) to enhance device efficiency and stability .
類似化合物との比較
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and OPVs.
4-(9H-Carbazol-9-yl)benzaldehyde: Another compound with similar structural features and applications[][7].
Uniqueness
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde stands out due to its enhanced charge transport properties and stability, making it a preferred choice for high-performance electronic and photonic devices. Its unique structure allows for better energy transfer and improved device efficiency compared to similar compounds .
特性
分子式 |
C43H29N3O |
|---|---|
分子量 |
603.7 g/mol |
IUPAC名 |
4-(4-carbazol-9-yl-N-(4-carbazol-9-ylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C43H29N3O/c47-29-30-17-19-31(20-18-30)44(32-21-25-34(26-22-32)45-40-13-5-1-9-36(40)37-10-2-6-14-41(37)45)33-23-27-35(28-24-33)46-42-15-7-3-11-38(42)39-12-4-8-16-43(39)46/h1-29H |
InChIキー |
XBUFSAALVZEKTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)
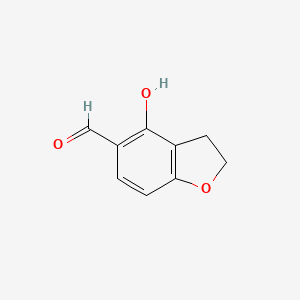
![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)

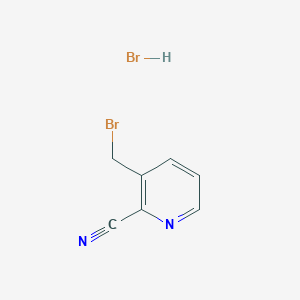
![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)
![2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B12504315.png)
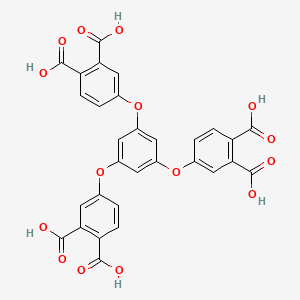
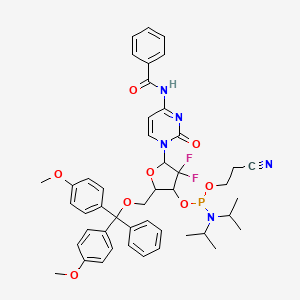
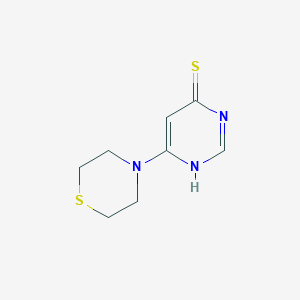
![5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12504342.png)
![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)

